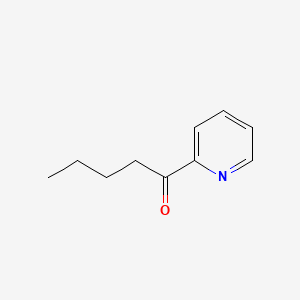

1-(Pyridin-2-YL)pentan-1-one

Übersicht

Beschreibung

“1-(Pyridin-2-YL)pentan-1-one” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 2-VALERYLPYRIDINE and 1-pyridin-2-ylpentan-1-one .

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-2-YL)pentan-1-one” were not found, related compounds have been synthesized and evaluated . For instance, an array of 2-aminopentanophenones was synthesized, yielding selective inhibitors of the dopamine and norepinephrine transporters .Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-YL)pentan-1-one” includes a pyridine ring attached to a pentanone . The InChI string representation of the molecule is InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis

“1-(Pyridin-2-YL)pentan-1-one” has several computed properties. It has a XLogP3 of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 30 Ų .Wissenschaftliche Forschungsanwendungen

Tautomeric Preferences and Proton Transfer

- Density Functional Theory (DFT) Studies: DFT calculations have revealed insights into the tautomeric preferences and proton transfer in compounds related to 1-(Pyridin-2-yl)pentan-1-one. In particular, studies focused on the stability of tautomeric forms and the propensity for proton transfers in various substituted compounds (Dobosz, Gawinecki, & Kanabaj, 2010). Similar research also highlighted the instability of certain tautomeric forms and the factors influencing these properties (Dobosz & Gawinecki, 2010).

Coordination Chemistry and Complex Formation

- Nickel(II) Complexes: Research involving 1-(Pyridin-2-yl)pentan-1-one derivatives has explored their interaction with Nickel(II) ions. Studies have shown the formation of various complexes based on how the ligand interacts with Nickel(II) ions, providing insight into coordination chemistry (Chattopadhyay et al., 2009).

Ligand Properties and Molecular Interactions

- Argentophilic Interactions in Silver Complexes: Investigations into the interaction of related compounds with silver ions have shown unique argentophilic interactions, contributing to the understanding of ligand properties and molecular interactions (van Terwingen & Englert, 2019).

Synthesis and Derivatization

- Synthesis of Derivatives: Studies have focused on the synthesis of various derivatives of 1-(Pyridin-2-yl)pentan-1-one, contributing to organic synthesis and chemical engineering fields (Vasilyeva & Vorobyeva, 2021).

Corrosion Inhibition Properties

- Corrosion Inhibition in Mild Steel: Research into the corrosion inhibition properties of derivatives of 1-(Pyridin-2-yl)pentan-1-one has provided valuable insights, particularly in the context of protecting mild steel in acidic environments (Mrani et al., 2021).

Thermodynamics and Enthalpy Studies

- Thermal Properties in Mixtures: Studies have been conducted on the excess molar enthalpies of mixtures involving related compounds, offering significant data for thermodynamic analyses (Mehta, Chauhan, & Triphati, 1997).

Supramolecular Chemistry

- Supramolecular Aggregates and Frameworks: Research in supramolecular chemistry has utilized derivatives of 1-(Pyridin-2-yl)pentan-1-one in the formation of complex molecular structures, expanding the understanding of molecular interactions and assembly (Nguyen et al., 2011).

Reactivity and Synthesis

- Reactions with Other Chemicals: Investigations into the reactions of compounds similar to 1-(Pyridin-2-yl)pentan-1-one with various chemicals have contributed to the field of synthetic chemistry, offering insights into reactivity and product formation (Baeva et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 1-(Pyridin-2-YL)pentan-1-one are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies could provide insights into these aspects.

Result of Action

The molecular and cellular effects of 1-(Pyridin-2-YL)pentan-1-one’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .

Eigenschaften

IUPAC Name |

1-pyridin-2-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBHHRPKPZCABG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334945 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-YL)pentan-1-one | |

CAS RN |

7137-97-5 | |

| Record name | 2-VALERYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

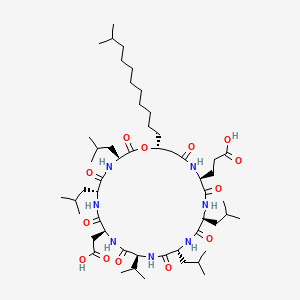

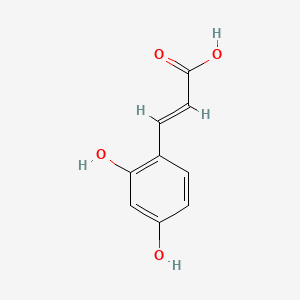

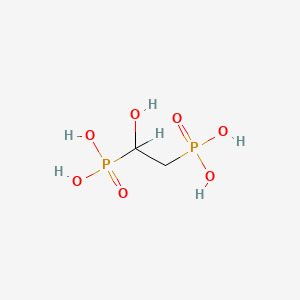

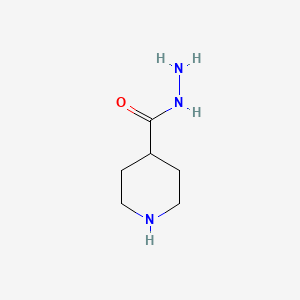

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.